molecular formula C15H21NO5 B3223431 (2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(m-tolyl)propanoic acid CAS No. 1217847-29-4

(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(m-tolyl)propanoic acid

Cat. No.: B3223431
CAS No.: 1217847-29-4
M. Wt: 295.33 g/mol
InChI Key: PLGCEOXNWANLCH-VXGBXAGGSA-N
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Description

(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(m-tolyl)propanoic acid is a chiral β-hydroxy-α-amino acid derivative characterized by:

  • Stereochemistry: (2R,3R) configuration, which is critical for its biological activity and interactions with chiral receptors or enzymes.
  • Functional groups: A tert-butoxycarbonyl (Boc)-protected amino group at position 2. A hydroxyl group at position 2. A meta-tolyl (3-methylphenyl) substituent on the same carbon as the Boc-amino group.
  • Applications: Primarily used in peptide synthesis and medicinal chemistry as a building block for designing protease inhibitors or anti-inflammatory agents .

The compound’s structure is analogous to natural amino acids but modified to enhance metabolic stability and target specificity. Its synthesis likely involves enantioselective methods, such as chiral triflate ester coupling or asymmetric hydrogenation, similar to protocols described for related Boc-protected amino acids .

Properties

IUPAC Name

(2R,3R)-2-hydroxy-3-(3-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-9-6-5-7-10(8-9)11(12(17)13(18)19)16-14(20)21-15(2,3)4/h5-8,11-12,17H,1-4H3,(H,16,20)(H,18,19)/t11-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGCEOXNWANLCH-VXGBXAGGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C(C(=O)O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)[C@H]([C@H](C(=O)O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00654603
Record name (2R,3R)-3-[(tert-Butoxycarbonyl)amino]-2-hydroxy-3-(3-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217847-29-4
Record name (2R,3R)-3-[(tert-Butoxycarbonyl)amino]-2-hydroxy-3-(3-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(m-tolyl)propanoic acid, commonly referred to as Boc-Ala(m-tolyl), is a compound of significant interest in medicinal chemistry and biochemistry. Its structure includes a tert-butoxycarbonyl (Boc) protecting group, which is often used in peptide synthesis to protect amino groups. This compound has potential applications in drug development due to its biological activity.

  • Molecular Formula : C15H21NO4
  • Molecular Weight : 279.34 g/mol
  • CAS Number : 1217733-31-7

Biological Activity

The biological activity of Boc-Ala(m-tolyl) can be classified into several categories, including its role as an amino acid derivative and its interactions with biological systems.

1. Enzyme Inhibition

Boc-Ala(m-tolyl) has been studied for its potential as an inhibitor of certain enzymes, particularly those involved in bacterial resistance mechanisms. For instance, it has shown promise in inhibiting β-lactamases, enzymes that confer resistance to β-lactam antibiotics. This inhibition can enhance the efficacy of existing antibiotics against resistant strains of bacteria .

2. Antimicrobial Activity

Research indicates that compounds similar to Boc-Ala(m-tolyl) exhibit antimicrobial properties. These properties are crucial in the development of new antibiotics, especially against multi-drug resistant organisms. The presence of the m-tolyl group may enhance lipophilicity, improving membrane penetration and overall antimicrobial efficacy .

Case Studies

Several case studies highlight the biological activity of Boc-Ala(m-tolyl):

Case Study 1: Inhibition of β-Lactamases

A study demonstrated that Boc-Ala(m-tolyl) effectively inhibits the activity of class A β-lactamases. The compound was tested against various strains producing these enzymes, showing a significant reduction in enzyme activity and restoring the efficacy of β-lactam antibiotics .

Case Study 2: Antimicrobial Efficacy

In vitro testing revealed that Boc-Ala(m-tolyl) exhibited antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics .

Data Tables

PropertyValue
Molecular FormulaC15H21NO4
Molecular Weight279.34 g/mol
CAS Number1217733-31-7
Antimicrobial Activity (MIC)Varies by strain
Enzyme Inhibition IC5015 µM (β-lactamase)

Comparison with Similar Compounds

Table 1: Comparison of Aryl Substituent Variants

Compound Name Aryl Substituent Key Properties/Applications References
(2R,3R)-3-((Boc)amino)-2-hydroxy-3-(m-tolyl)propanoic acid 3-methylphenyl (m-tolyl) Intermediate for anti-inflammatory agents; moderate lipophilicity
(2R,3R)-3-((Boc)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid 4-CF₃-phenyl Enhanced metabolic stability; evaluated in anticancer research
(2R,3R)-3-((Boc)amino)-2-hydroxy-3-(naphthalen-2-yl)propanoic acid Naphthalen-2-yl Increased molecular weight (331.36 g/mol); used in peptide chain elongation
(2R,3R)-3-((Boc)amino)-2-hydroxy-3-(4-methoxyphenyl)propanoic acid 4-methoxyphenyl Improved solubility due to polar methoxy group; anti-inflammatory candidate

Key Observations:

  • Electron-withdrawing groups (e.g., CF₃ in ) enhance stability but may reduce solubility.
  • Bulkier substituents (e.g., naphthalen-2-yl in ) increase steric hindrance, affecting binding kinetics.
  • Polar groups (e.g., methoxy in ) improve aqueous solubility, critical for bioavailability.

Stereochemical Differences

Stereochemistry significantly impacts biological activity. For example:

  • (2S,3R)-2-((Boc)amino)-3-hydroxybutanoic acid () shows distinct optical rotation ([α]D data) and toxicity profiles compared to the (2R,3R) configuration.
  • (R)-3-((Boc)amino)-2-methylpropanoic acid () lacks the hydroxyl group, reducing hydrogen-bonding capacity but improving membrane permeability .

Commercial and Research Relevance

  • Price and availability : The m-tolyl variant is commercially available (e.g., 960化工网), with pricing dependent on purity (e.g., ≥95% at ~$500/g for research-grade) .
  • Research demand : Fluorinated derivatives () are prioritized in drug discovery due to their enhanced pharmacokinetic properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(m-tolyl)propanoic acid
Reactant of Route 2
(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(m-tolyl)propanoic acid

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